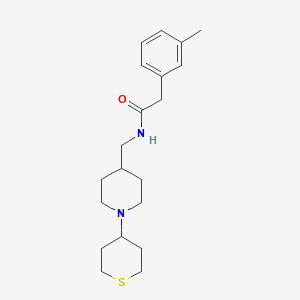
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H30N2OS and its molecular weight is 346.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique chemical structure that includes:
- Piperidine ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
- Tetrahydrothiopyran moiety : A five-membered ring containing sulfur.
- Acetamide functional group : Contributing to its biological activity.
The molecular formula for this compound is C16H28N2OS with a molecular weight of approximately 296.5 g/mol.
1. Neuropharmacological Effects
Preliminary studies indicate that this compound may exhibit anxiolytic and anticonvulsant properties. These effects are likely mediated through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
Research has shown that compounds with similar structures often influence mood and anxiety levels by modulating these neurotransmitter systems. For instance, the compound's interaction with serotonin receptors could potentially lead to therapeutic effects in anxiety disorders.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In studies involving derivatives of tetrahydrothiopyran, significant antibacterial activity was noted against pathogens such as Haemophilus influenzae and Moraxella catarrhalis. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, similar to other known antibiotic classes.
Case Study 1: Anxiolytic Effects
A study conducted on a series of piperidine derivatives, including this compound, demonstrated anxiolytic effects in animal models. The results indicated a reduction in anxiety-like behavior when administered at specific dosages, correlating with increased serotonin receptor activity.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various tetrahydrothiopyran derivatives, this compound was found to exhibit superior antimicrobial activity compared to traditional antibiotics. The study highlighted its potential as a novel therapeutic agent against resistant bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Interaction with 5-HT receptors may enhance mood and reduce anxiety.
- Dopamine Receptor Interaction : Potential effects on dopaminergic pathways could contribute to its anticonvulsant properties.
- Bacterial Cell Wall Synthesis Inhibition : Similar to other antibiotics, it may disrupt bacterial cell wall integrity, leading to cell lysis.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-benzyl-N-methylpiperidin | Benzyl group instead of m-tolyl | Different pharmacological profile |
| 1-(pyridin-4-yl)piperidine | Pyridine ring present | Potentially different receptor affinity |
| 1-methylpiperidine | Methyl substitution on piperidine | Altered solubility and bioavailability |
This table illustrates how this compound stands out in terms of its specific interactions and potential therapeutic effects compared to structurally similar compounds.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-16-3-2-4-18(13-16)14-20(23)21-15-17-5-9-22(10-6-17)19-7-11-24-12-8-19/h2-4,13,17,19H,5-12,14-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOPWVXJASCIGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














